5,6-Dihydro-4H-imidazo[4,5,1-ij]chinolin-2(1H)-on
Übersicht
Beschreibung
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a heterocyclic compound that features an imidazoquinoline core
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its interactions with enzymes and receptors.
Medicine: Explored for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzimidazole with suitable aldehydes or ketones, followed by cyclization in the presence of acid catalysts . The reaction conditions often require refluxing in solvents such as ethanol or acetic acid to facilitate the formation of the imidazoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different pharmacological properties depending on the nature and position of the substituents .
Wirkmechanismus
The mechanism by which 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one exerts its effects involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological responses. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-b]pyridazines
- Imidazo[1,2-c]quinazolines
Uniqueness
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct electronic properties and biological activities compared to other imidazoquinoline derivatives .
Biologische Aktivität
5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound's structure features a fused imidazoquinoline ring system, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 174.2 g/mol. The synthesis of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one typically involves multi-step reactions starting from readily available quinoline derivatives .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one. For instance:
- In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines. A study reported that certain derivatives exhibited cell inhibition percentages ranging from 40% to over 90% against leukemia and solid tumor lines at a concentration of 10 µM .
Cell Line Type | Cell Inhibition Percentage (%) |
---|---|
Leukemia (CCRF-CEM) | 63.44 |
Non-Small Cell Lung Cancer | 88.04 |
Colon Cancer | 97.72 |
CNS Cancer | 80.07 |
These findings suggest that the compound may induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .
Dopamine Receptor Agonism
Another significant aspect of the biological activity of this compound is its interaction with dopamine receptors. Research indicates that some derivatives act as potent dopamine agonists, particularly at the D2 receptor subtype. For example, (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine has shown high dopaminergic activity in vivo despite low affinity in in vitro binding assays . This discrepancy highlights the importance of metabolic studies in understanding the pharmacodynamics of these compounds.
Metabolism and Pharmacokinetics
The metabolism of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one has been investigated using liver microsomes from different species. Notably:
- N-Demethylation and oxidation processes were observed to yield active metabolites that contribute to the overall pharmacological profile of the parent compound. These metabolites exhibit comparable biological activities to the parent compound, suggesting a complex interplay between structure and activity across species .
Case Studies and Research Findings
Several case studies have illustrated the therapeutic potential of 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one:
- Cancer Treatment : In a study examining various imidazoquinoline derivatives for their anticancer properties, several compounds showed promising results against multiple cancer types with effective concentrations reported as low as 10 µM.
- Neurological Disorders : The dopaminergic properties suggest potential applications in treating conditions such as Parkinson's disease or schizophrenia. The ability to selectively target dopamine receptors while minimizing side effects could make these compounds valuable in neuropharmacology.
Eigenschaften
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-10-11-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUCRHRLZUYTIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)NC(=O)N3C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.